![molecular formula C6H13NO B2365481 (5S)-2,5-Dimethylmorpholine CAS No. 2470384-79-1](/img/structure/B2365481.png)
(5S)-2,5-Dimethylmorpholine
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Overview
Description
“(5S)-2,5-Dimethylmorpholine” is a chemical compound with the molecular formula C6H13NO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “(5S)-2,5-Dimethylmorpholine” consists of a six-membered ring containing one oxygen atom and one nitrogen atom . The remaining four positions in the ring are occupied by carbon atoms, two of which are substituted with methyl groups .Physical And Chemical Properties Analysis
“(5S)-2,5-Dimethylmorpholine” is a liquid at room temperature . It has a molecular weight of 115.18 .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The synthesis of 3,3-dimethylmorpholine-2,5-diones, which are related to (5S)-2,5-Dimethylmorpholine, involves 'direct amide cyclization' of linear precursors. X-ray crystallography established the structures of these compounds, highlighting their significance in chemical synthesis and structural analysis (Mawad et al., 2010).
Chemical Reactions and Molecular Interactions
- Reaction with Secondary Amines : 2,5-Dimethyl-3,4-dinitrothiophen reacts with morpholine, producing derivatives such as 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen. This study provides insights into the chemical behavior and potential applications of compounds related to (5S)-2,5-Dimethylmorpholine (Mugnoli et al., 1980).
Potential in Anticancer Research
- Cytotoxicity and Anticancer Potential : Research on 2-(N-cyclicamino)chromone derivatives, structurally related to (5S)-2,5-Dimethylmorpholine, demonstrates their cytotoxicity against human oral squamous cell carcinoma, indicating potential applications in anticancer drug design (Shi et al., 2018).
Application in Drug Synthesis
- Novel Angiotensin II Receptor Antagonist Synthesis : The synthesis of a novel angiotensin II receptor antagonist involving a compound structurally similar to (5S)-2,5-Dimethylmorpholine showcases its relevance in the development of new therapeutic agents (Zheng et al., 2014).
Safety and Hazards
“(5S)-2,5-Dimethylmorpholine” is classified as dangerous with hazard statements including H226, H315, H318, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
(5S)-2,5-dimethylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSYMAMREDJAES-ZBHICJROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(CN1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-2,5-Dimethylmorpholine |
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